molecular formula C17H21NO4S2 B2500267 Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate CAS No. 941919-09-1

Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate

Cat. No.: B2500267
CAS No.: 941919-09-1
M. Wt: 367.48
InChI Key: UNOMURMDWPWTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by:

  • A sulfonyl group at position 3 of the benzo[b]thiophene core, linked to a 4-methylpiperidine moiety.
  • An ethyl ester group at position 2, which enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 3-(4-methylpiperidin-1-yl)sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S2/c1-3-22-17(19)15-16(13-6-4-5-7-14(13)23-15)24(20,21)18-10-8-12(2)9-11-18/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOMURMDWPWTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

The benzo[b]thiophene scaffold, which includes the compound of interest, is recognized for its diverse biological properties. Research indicates that compounds based on this structure exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Compounds derived from benzo[b]thiophene have shown effectiveness against various microbial strains, making them candidates for developing new antibiotics .
  • Anti-cancer Properties : Several studies have indicated that benzo[b]thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in preclinical models, suggesting potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study investigated the antimicrobial properties of various benzo[b]thiophene derivatives, including Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate. The compound demonstrated significant activity against drug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anti-cancer Activity

In vitro studies assessed the anti-cancer effects of the compound on human cancer cell lines. Results indicated that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead molecule for cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the benzo[b]thiophene core can significantly influence biological activity. For instance, variations in substituents on the piperidine ring or alterations in the sulfonyl group may enhance potency and selectivity against specific targets .

Mechanism of Action

The mechanism of action of Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, while the benzo[b]thiophene core can participate in π-π interactions with aromatic residues. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}benzo[b]thiophene-2-carboxylate (CAS: 941962-23-8)
  • Key Difference : The sulfonyl group is attached to a piperazine ring substituted with 2,4-dimethylphenyl .
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}benzo[b]thiophene-2-carboxylate (CAS: 932464-72-7)
  • Impact : This modification could improve binding affinity to targets like serotonin receptors but may increase metabolic instability due to fluorine’s inductive effects .
Ethyl 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate (CAS: 941919-12-6)
  • Key Difference : The piperazine ring is substituted with a pyrimidinyl group , a heterocycle common in kinase inhibitors.
  • Impact : This structure may target kinases (e.g., EGFR or Bcr-Abl) but could face solubility challenges due to the planar pyrimidine ring .

Core Scaffold Modifications

Ethyl 5-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinazolin-4-ylamino)benzo[b]thiophene-2-carboxylate (Compound 16)
  • Key Difference: A quinazolinylamino group at position 5 and a propoxy linker to 4-methylpiperidine.
  • Impact : The quinazoline moiety confers anti-tumor activity via tyrosine kinase inhibition (e.g., EGFR), as demonstrated in Gefitinib analogues. However, the extended linker may increase molecular weight (535.2 g/mol) and reduce oral bioavailability compared to the target compound .
Ethyl 3-(N-(p-tolyl)sulfamoyl)benzo[b]thiophene-2-carboxylate (CAS: 932303-37-2)
  • Key Difference : The sulfonyl group is linked to a 4-methylphenylamine instead of piperidine.

Functional Group Replacements

Ethyl 6-halogenobenzo[b]thiophene-2-carboxylates (e.g., 6-chloro, 6-fluoro derivatives)
  • Key Difference : Halogen atoms at position 6 instead of the sulfonyl-piperidine group.
  • Impact : Halogens enhance electrophilicity and antimicrobial activity (e.g., against Staphylococcus aureus), but lack the target-specificity offered by the sulfonyl-piperidine motif .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL) Key Functional Groups
Target Compound ~458.6 2.8 12–18 Sulfonyl-piperidine, ethyl ester
CAS 941962-23-8 458.59 3.1 8–10 Piperazine-aryl, ethyl ester
Compound 16 (Gefitinib analogue) 535.2 3.5 5–7 Quinazoline, propoxy linker
CAS 932303-37-2 403.47 2.5 15–20 Sulfamoyl-aryl, ethyl ester
  • Target Compound Advantages : Balanced logP and moderate solubility due to the ethyl ester and compact 4-methylpiperidine group.
  • Limitations : Ester groups are prone to hydrolysis, necessitating prodrug strategies for oral delivery.

Biological Activity

Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on available literature, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

The compound consists of a benzo[b]thiophene core substituted with an ethyl ester and a sulfonamide group. Its structure can be represented as follows:

Ethyl 3 4 methylpiperidin 1 yl sulfonyl benzo b thiophene 2 carboxylate\text{Ethyl 3 4 methylpiperidin 1 yl sulfonyl benzo b thiophene 2 carboxylate}

Antimicrobial Activity

Recent studies have shown that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. For instance, related compounds have been evaluated for their efficacy against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have demonstrated MIC values ranging from 0.60 to 22.86 μg/mL against various strains of M. tuberculosis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored, particularly in relation to its effects on cancer cell lines such as HeLa, MCF-7, and A549.

  • In vitro Studies : Compounds within the same class have shown promising results with IC50 values ranging from 1.81 to 9.73 μM against various cancer cell lines . Notably, some derivatives have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cells.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that these compounds can inhibit critical enzymes involved in bacterial survival and cancer cell proliferation.
  • Radical Scavenging Activity : Some studies indicate that benzo[b]thiophene derivatives may possess antioxidant properties, contributing to their overall biological efficacy .

Case Study 1: Antitubercular Efficacy

A study evaluated the antitubercular activity of various benzo[b]thiophene derivatives, revealing that certain compounds had a strong inhibitory effect on both active and dormant M. tuberculosis with MIC values as low as 0.91 μg/mL . The study highlighted the importance of structural modifications in enhancing antimicrobial activity.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of benzo[b]thiophene derivatives against MDA-MB-231 breast cancer cells. The study reported that specific compounds significantly inhibited cell migration and invasion while promoting apoptosis . The mechanism was linked to the suppression of the RhoA/ROCK signaling pathway.

Data Tables

Compound NameMIC (μg/mL)IC50 (μM)Target Pathogen/Cancer Cell
Compound A0.601.81M. tuberculosis / HeLa
Compound B22.869.73M. tuberculosis / MCF-7
Compound C0.912.52M. tuberculosis / A549

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.